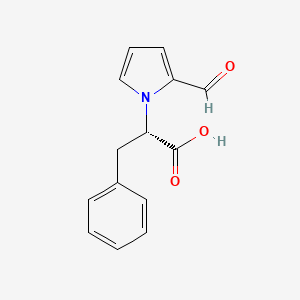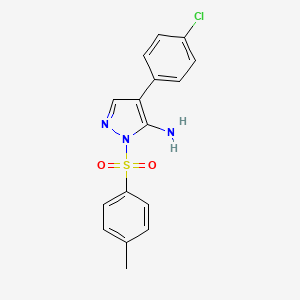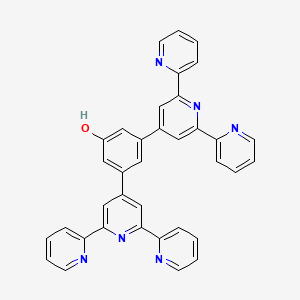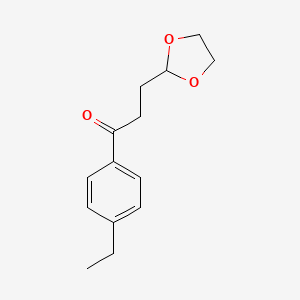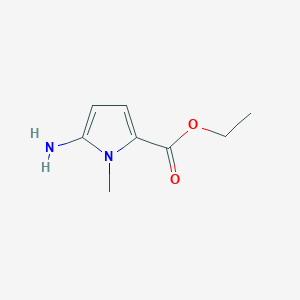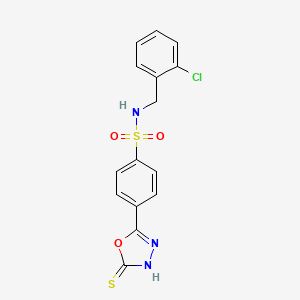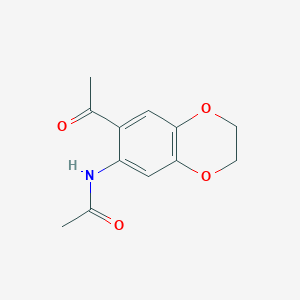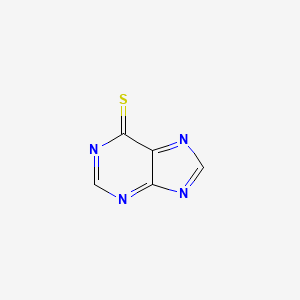
6H-Purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purine-6-thione, also known as mercaptopurine, is a purine derivative with the chemical formula C₅H₄N₄S. It is a thiol-containing compound that plays a significant role in medicinal chemistry, particularly in the treatment of leukemia. This compound is known for its antimetabolite properties, which interfere with nucleic acid synthesis by inhibiting purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6H-Purine-6-thione can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloropurine with thiourea under basic conditions to yield this compound. The reaction typically requires heating and the presence of a base such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 6H-Purine-6-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol form of the compound.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6H-Purine-6-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Primarily used as an antileukemic agent.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
6H-Purine-6-thione exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to the antileukemic effects .
Comparison with Similar Compounds
Thioguanine: Another purine analogue with similar antimetabolite properties.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Azathioprine: A prodrug that is metabolized to mercaptopurine and used as an immunosuppressant.
Uniqueness: 6H-Purine-6-thione is unique in its specific inhibition of purine metabolism, making it particularly effective in treating leukemia. Its ability to be incorporated into DNA and RNA as a false metabolite distinguishes it from other purine analogues .
Properties
CAS No. |
91220-43-8 |
|---|---|
Molecular Formula |
C5H2N4S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
purine-6-thione |
InChI |
InChI=1S/C5H2N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H |
InChI Key |
CNCZCYFROMADJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=S)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


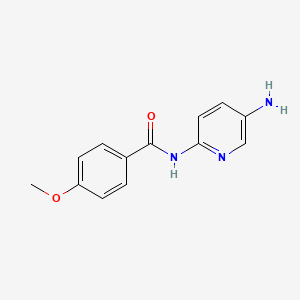
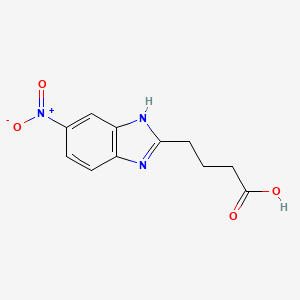
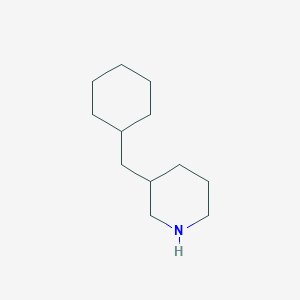
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)
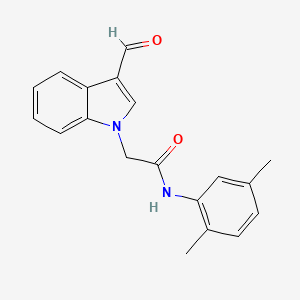
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
